molecular formula C12H11Cl2NO3 B253623 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Katalognummer B253623
Molekulargewicht: 288.12 g/mol
InChI-Schlüssel: YRDPULMRHBLXKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCPIB, is a small molecule inhibitor of the volume-regulated anion channel (VRAC). This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke.

Wirkmechanismus

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one acts as an inhibitor of the VRAC, which is a chloride channel that regulates cell volume. VRAC is involved in various physiological processes, including cell proliferation, migration, and apoptosis. This compound blocks the function of VRAC, leading to cell volume dysregulation and ultimately cell death. This mechanism of action is believed to be responsible for the anti-cancer, cystic fibrosis, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and migration by inducing cell cycle arrest and apoptosis. In cystic fibrosis models, this compound improves CFTR function and airway surface liquid volume. In stroke models, this compound reduces brain damage and improves neurological function. These effects are believed to be due to the inhibition of VRAC by this compound.

Vorteile Und Einschränkungen Für Laborexperimente

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe option for in vivo experiments.
However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have off-target effects on other ion channels, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of research is the development of more potent and selective VRAC inhibitors. This could lead to the development of more effective therapies for cancer, cystic fibrosis, and stroke.
Another area of research is the investigation of the off-target effects of this compound. Understanding these effects could help researchers interpret data more accurately and develop more specific inhibitors.
Finally, this compound could be studied in combination with other therapies to enhance their effectiveness. For example, this compound could be combined with chemotherapy or radiation therapy to sensitize cancer cells to these treatments.
Conclusion:
This compound is a small molecule inhibitor of the VRAC that has potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke. Its mechanism of action involves the inhibition of VRAC, which leads to cell volume dysregulation and ultimately cell death. This compound has been extensively studied and has a well-established mechanism of action, making it a promising option for future research.

Synthesemethoden

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with indole-2-carboxylic acid, followed by cyclization with ethylene glycol and chlorination with thionyl chloride. The final product is purified through column chromatography. This synthesis method has been optimized to produce high yields of this compound with high purity.

Wissenschaftliche Forschungsanwendungen

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. This compound has been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, glioma, and prostate cancer cells. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Another area of research is cystic fibrosis. This compound has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is defective in cystic fibrosis patients. This compound has also been found to improve airway surface liquid volume and mucociliary clearance in cystic fibrosis models, suggesting that it may be a potential therapeutic option for cystic fibrosis patients.
This compound has also been studied for its potential neuroprotective effects in stroke. This compound has been shown to reduce brain damage and improve neurological function in animal models of stroke. This suggests that this compound may be a potential therapeutic option for stroke patients.

Eigenschaften

Molekularformel

C12H11Cl2NO3

Molekulargewicht

288.12 g/mol

IUPAC-Name

4//',7//'-dichloro-1//'-ethylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C12H11Cl2NO3/c1-2-15-10-8(14)4-3-7(13)9(10)12(11(15)16)17-5-6-18-12/h3-4H,2,5-6H2,1H3

InChI-Schlüssel

YRDPULMRHBLXKG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

Kanonische SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.